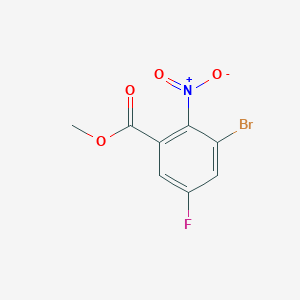

Methyl 3-bromo-5-fluoro-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

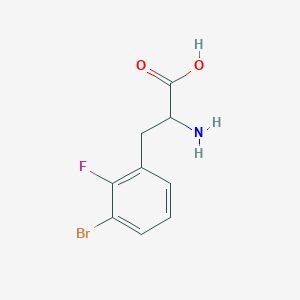

3-Bromo-5-fluoro-2-nitrobenzoate de méthyle: est un composé organique de formule moléculaire C8H5BrFNO4 . Il s'agit d'un dérivé de l'acide benzoïque, où le cycle benzénique est substitué par des groupes brome, fluor et nitro, et le groupe acide carboxylique est estérifié par le méthanol. Ce composé est intéressant dans divers domaines de la chimie en raison de ses caractéristiques structurelles et de sa réactivité uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction:

Nitration: La synthèse commence par la nitration du benzoate de méthyle pour introduire le groupe nitro. Ceci est généralement réalisé en utilisant un mélange d'acide sulfurique concentré et d'acide nitrique.

Bromation: Le composé nitro est ensuite soumis à une bromation en utilisant du brome en présence d'un catalyseur tel que le fer ou le bromure d'aluminium.

Méthodes de production industrielle: La production industrielle de 3-bromo-5-fluoro-2-nitrobenzoate de méthyle suit des voies de synthèse similaires mais à plus grande échelle. Les réactions sont optimisées pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.

Analyse Des Réactions Chimiques

Types de réactions:

Réactions de substitution: Le composé peut subir une substitution aromatique nucléophile en raison de la présence de groupes électroattracteurs (nitro, brome et fluor).

Réactions de réduction: Le groupe nitro peut être réduit en une amine en utilisant des agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur de palladium.

Réactions d'oxydation: Le groupe ester méthylique peut être hydrolysé en l'acide carboxylique correspondant en utilisant des conditions acides ou basiques.

Réactifs et conditions courants:

Substitution nucléophile: Méthylate de sodium dans le méthanol.

Réduction: Hydrogène gazeux avec du palladium sur charbon.

Oxydation: Permanganate de potassium en milieu acide.

Principaux produits formés:

Aminobenzoates: Issus de la réduction du groupe nitro.

Acides carboxyliques: Issus de l'hydrolyse du groupe ester.

Applications de la recherche scientifique

Chimie: Le 3-bromo-5-fluoro-2-nitrobenzoate de méthyle est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de bloc de construction dans la préparation de produits pharmaceutiques et d'agrochimiques.

Biologie et médecine: En chimie médicinale, ce composé est étudié pour son potentiel en tant que précurseur de molécules bioactives. Ses dérivés peuvent présenter des propriétés antimicrobiennes, anti-inflammatoires ou anticancéreuses.

Industrie: Le composé est utilisé dans le développement de produits chimiques et de matériaux spécialisés. Il peut être incorporé dans des polymères pour conférer des propriétés spécifiques telles que la résistance au feu ou la résistance chimique.

Mécanisme d'action

Le mécanisme d'action du 3-bromo-5-fluoro-2-nitrobenzoate de méthyle implique sa réactivité vis-à-vis des nucléophiles et des électrophiles. Les groupes électroattracteurs sur le cycle benzénique le rendent sensible à l'attaque nucléophile, facilitant les réactions de substitution. Le groupe nitro peut participer à des réactions redox, modifiant les propriétés électroniques de la molécule et permettant une fonctionnalisation supplémentaire.

Applications De Recherche Scientifique

Chemistry: Methyl 3-bromo-5-fluoro-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the development of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties such as flame retardancy or chemical resistance.

Mécanisme D'action

The mechanism of action of methyl 3-bromo-5-fluoro-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, facilitating substitution reactions. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and enabling further functionalization.

Comparaison Avec Des Composés Similaires

Composés similaires:

- 3-Bromo-2-fluoro-5-nitrobenzoate de méthyle

- 2-Bromo-5-nitrobenzoate de méthyle

- 4-Bromo-5-fluoro-2-nitrobenzoate de méthyle

Unicité: Le 3-bromo-5-fluoro-2-nitrobenzoate de méthyle est unique en raison du positionnement spécifique des substituants sur le cycle benzénique. Cet arrangement influence sa réactivité et les types de réactions qu'il peut subir. La présence à la fois d'atomes de brome et de fluor fournit un environnement électronique distinctif, ce qui en fait un intermédiaire précieux en synthèse organique.

Propriétés

Formule moléculaire |

C8H5BrFNO4 |

|---|---|

Poids moléculaire |

278.03 g/mol |

Nom IUPAC |

methyl 3-bromo-5-fluoro-2-nitrobenzoate |

InChI |

InChI=1S/C8H5BrFNO4/c1-15-8(12)5-2-4(10)3-6(9)7(5)11(13)14/h2-3H,1H3 |

Clé InChI |

QWYAQTJCKGQKJG-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C(=CC(=C1)F)Br)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-[(3-Chlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285709.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-](/img/structure/B12285752.png)

![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)

![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)

![5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one](/img/structure/B12285763.png)

![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)